3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate
Beschreibung
3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with amino, methoxy, and diethylaminopropyl ester groups, and is further modified with a phosphate group.
Eigenschaften
CAS-Nummer |
102612-57-7 |
|---|---|
Molekularformel |
C15H27N2O7P |
Molekulargewicht |
378.36 g/mol |
IUPAC-Name |
3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C15H24N2O3.H3O4P/c1-4-17(5-2)9-6-10-20-15(18)13-8-7-12(16)11-14(13)19-3;1-5(2,3)4/h7-8,11H,4-6,9-10,16H2,1-3H3;(H3,1,2,3,4) |
InChI-Schlüssel |
YWXSSLOHUVPLED-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCCOC(=O)C1=C(C=C(C=C1)N)OC.OP(=O)(O)[O-] |
Kanonische SMILES |
CC[NH+](CC)CCCOC(=O)C1=C(C=C(C=C1)N)OC.OP(=O)(O)[O-] |
Synonyme |
3-(4-amino-2-methoxy-benzoyl)oxypropyl-diethyl-azanium, dihydroxy-oxid o-oxo-phosphorane |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate typically involves multiple steps. The starting material is often 4-amino-2-methoxybenzoic acid, which undergoes esterification with 3-diethylaminopropanol under acidic conditions to form the ester. The final step involves the phosphorylation of the ester using a suitable phosphorylating agent such as phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate can undergo various chemical reactions, including:
Oxidation: The amino and methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The ester and phosphate groups can be reduced to their corresponding alcohols and phosphines.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the methoxy group can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution, while electrophilic substitution can be carried out using reagents like bromine and chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or hydroxyl derivatives, while reduction can produce alcohols and phosphines.
Wissenschaftliche Forschungsanwendungen
3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can interact with enzymes and receptors, modulating their activity. The ester and phosphate groups can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetics and pharmacodynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-methoxybenzoic acid: A precursor in the synthesis of the target compound.
Benzoic acid, 4-methoxy-, ethyl ester: A structurally similar ester with different substituents.
Benzoic acid, 2-amino-4-methyl-: Another benzoic acid derivative with amino and methyl groups.
Uniqueness
3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the phosphate group enhances its solubility and potential for biological interactions, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
